![molecular formula C13H10ClN5O B5337145 4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5337145.png)
4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide has potential applications in various scientific research areas such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for various diseases such as cancer, viral infections, and inflammation.
Mechanism of Action
The mechanism of action of 4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins involved in various cellular processes such as DNA replication, cell division, and protein synthesis. This inhibition leads to the suppression of tumor growth and viral replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound.
Future Directions
There are several future directions for research on 4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, viral infections, and inflammation. Another direction is to study its mechanism of action and identify the specific enzymes and proteins that it inhibits. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide involves the reaction between 4-chloro-2-aminobenzamide and 7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst at a specific temperature and pressure. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Properties
IUPAC Name |
4-chloro-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c1-8-6-7-15-13-17-12(18-19(8)13)16-11(20)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQMFRIFTKEWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5337097.png)
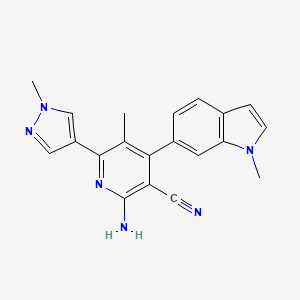
![6-[3-(benzyloxy)phenyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337105.png)
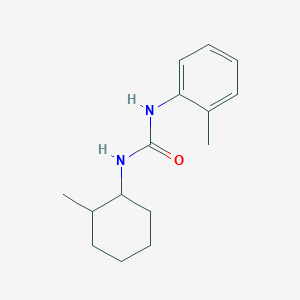
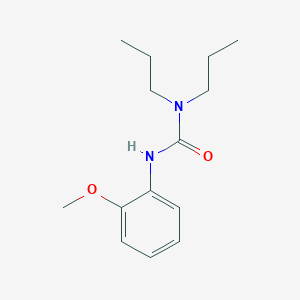
![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5337122.png)
![7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5337133.png)
![ethyl 4-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5337136.png)
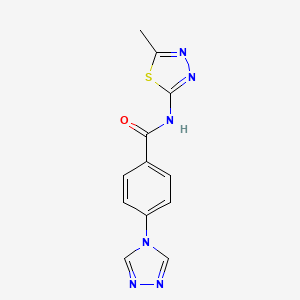
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5337143.png)
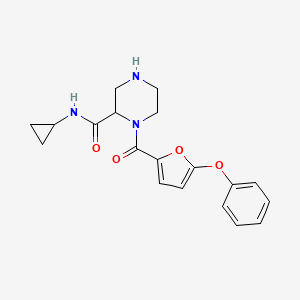
![4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5337150.png)
![N-allyl-7-(1,3-benzodioxol-5-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337158.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337163.png)
